molecular formula C10H12O2 B13022327 2,2,4-Trimethylbenzo[d][1,3]dioxole

2,2,4-Trimethylbenzo[d][1,3]dioxole

Cat. No.: B13022327
M. Wt: 164.20 g/mol
InChI Key: JGELLPAKDXRTLT-UHFFFAOYSA-N
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Description

2,2,4-Trimethylbenzo[d][1,3]dioxole is a substituted 1,3-dioxole derivative characterized by a benzene ring fused to a dioxole moiety. The compound features three methyl substituents at positions 2, 2, and 4 of the dioxole-benzene fused system. This structural configuration imparts unique steric and electronic properties, influencing its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2,2,4-trimethyl-1,3-benzodioxole

InChI

InChI=1S/C10H12O2/c1-7-5-4-6-8-9(7)12-10(2,3)11-8/h4-6H,1-3H3

InChI Key

JGELLPAKDXRTLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(O2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylbenzo[d][1,3]dioxole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,2-propylene oxide with acetone in the presence of a catalyst, such as an ionic liquid composed of 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method offers advantages in terms of catalytic efficiency and environmental impact compared to traditional methods.

Industrial Production Methods

Industrial production of 2,2,4-Trimethylbenzo[d][1,3]dioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylbenzo[d][1,3]dioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2,4-Trimethylbenzo[d][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylbenzo[d][1,3]dioxole depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact pathways and targets can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[d][1,3]dioxole core serves as a versatile scaffold for diverse applications. Below is a comparative analysis of 2,2,4-trimethylbenzo[d][1,3]dioxole with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Benzo[d][1,3]dioxole Derivatives

Compound Name Substituents Key Properties/Activities Reference(s)
2,2,4-Trimethylbenzo[d][1,3]dioxole 2,2,4-methyl groups Steric hindrance; potential enhanced stability
2,2-Difluorobenzo[d][1,3]dioxole 2,2-fluorine atoms Critical for CFTR corrector efficacy (e.g., VX-809)
6-Allyl-4,5-dimethoxybenzo[d][1,3]dioxole 4,5-methoxy; 6-allyl Antimicrobial activity; major constituent in D. tortuosa extract
5-Allylbenzo[d][1,3]dioxole (Safrole) 5-allyl group Natural flavoring agent; metabolic precursor
4-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxole 2,2-dimethyl; 4-isopropyl Research applications in life sciences; molecular weight 192.26 g/mol

Key Observations

Substituent Impact on Biological Activity

  • Fluorinated derivatives (e.g., 2,2-difluorobenzo[d][1,3]dioxole) are pivotal in cystic fibrosis therapeutics, where the electronegative fluorine atoms enhance binding affinity to the F508del-CFTR protein .
  • Methylation of hydroxyl groups (e.g., in compound 18b) significantly increases activity (75% vs. 24% for hydroxylated analogs), suggesting that methyl substituents improve metabolic stability and membrane permeability .
  • Allyl and methoxy groups (e.g., in safrole and 6-allyl-4,5-dimethoxybenzo[d][1,3]dioxole) correlate with antimicrobial and antioxidant properties, likely due to radical-scavenging capabilities .

However, this may enhance thermal stability or resistance to enzymatic degradation. Bulkier groups (e.g., isopropyl in 4-isopropyl-2,2-dimethylbenzo[d][1,3]dioxole) may limit solubility but improve selectivity in receptor binding .

Synthetic Accessibility Substituted benzo[d][1,3]dioxoles are often synthesized via regioselective methods. For example, allyl derivatives are obtained from safrole through dearomative rearrangements or azide additions . Fluorinated analogs require specialized reagents (e.g., Selectfluor), whereas methylated derivatives are typically synthesized via alkylation or methylation of phenolic precursors .

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